Isotoosendanin
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Overview
Description
Isotoosendanin is a natural compound extracted from the bark of the Melia toosendan tree. It belongs to the class of triterpenoids and has been studied for its various biological activities, particularly its anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotoosendanin is primarily isolated from natural sources, specifically from the Melia toosendan tree. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is mainly obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Isotoosendanin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
Isotoosendanin exerts its effects by targeting specific molecular pathways. It inhibits the TGF-β-Smad2/3 signaling pathway, which is crucial for the metastasis of triple-negative breast cancer cells. By binding to TGFβR1, it reduces the expression of GOT2 and prevents the formation of lamellipodia and mitochondrial fission .
Comparison with Similar Compounds
Similar Compounds
Toosendanin: Another triterpenoid extracted from the same tree, known for its autophagy-inhibiting properties.
Azadirachtin: A similar compound found in neem trees, known for its insecticidal properties.
Uniqueness
Isotoosendanin is unique in its ability to inhibit the TGF-β-Smad2/3 signaling pathway, making it particularly effective in preventing the metastasis of triple-negative breast cancer cells. Its specific molecular targets and pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C30H38O11 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,14R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28+,29-,30+/m0/s1 |
InChI Key |
GEHGAWHOBGXBGC-MFIPDTIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23COC([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |
Origin of Product |
United States |
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